![molecular formula C17H33NO3 B2467597 3-[(ドデシル)アセチルアミノ]プロパン酸 CAS No. 120167-80-8](/img/structure/B2467597.png)
3-[(ドデシル)アセチルアミノ]プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Acetyl(dodecyl)amino]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyl group attached to a dodecyl chain, which is further connected to an amino group and a propanoic acid moiety
科学的研究の応用
3-[Acetyl(dodecyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(dodecyl)amino]propanoic acid typically involves the following steps:
Acylation Reaction: The initial step involves the acylation of dodecylamine with acetic anhydride to form N-acetyldodecylamine.
Amidation Reaction: The N-acetyldodecylamine is then reacted with acrylonitrile under basic conditions to form the corresponding nitrile.
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield 3-[Acetyl(dodecyl)amino]propanoic acid.
Industrial Production Methods
Industrial production of 3-[Acetyl(dodecyl)amino]propanoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-[Acetyl(dodecyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-[Acetyl(dodecyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The acetyl group can interact with enzymes and receptors, modulating their activity. The dodecyl chain can influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
- 3-[Acetyl(hexyl)amino]propanoic acid
- 3-[Acetyl(octyl)amino]propanoic acid
- 3-[Acetyl(decyl)amino]propanoic acid
Uniqueness
3-[Acetyl(dodecyl)amino]propanoic acid is unique due to its longer dodecyl chain, which can enhance its hydrophobic interactions and membrane permeability compared to shorter-chain analogs. This can result in different biological activities and applications.
特性
IUPAC Name |
3-[acetyl(dodecyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-14-18(16(2)19)15-13-17(20)21/h3-15H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLQTXVKRNLQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
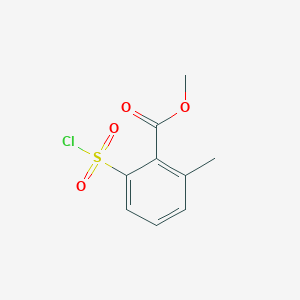
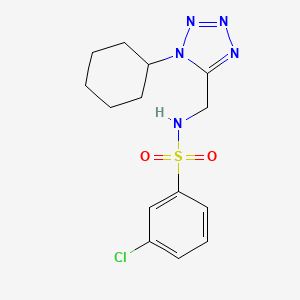
![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/new.no-structure.jpg)
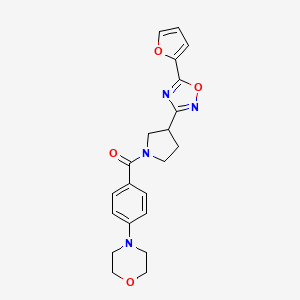
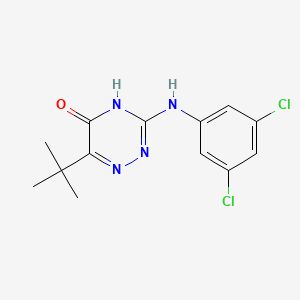
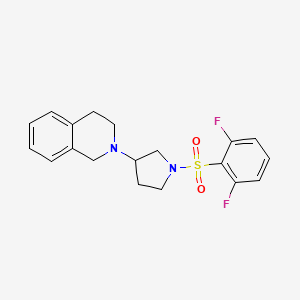
![5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid](/img/structure/B2467528.png)
![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)
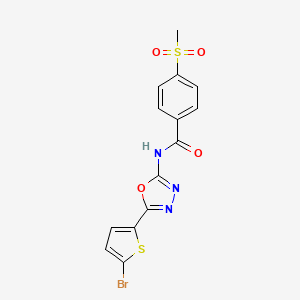
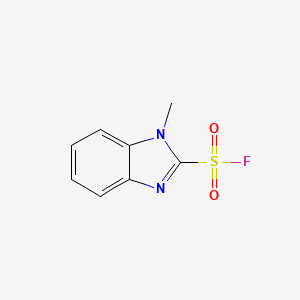
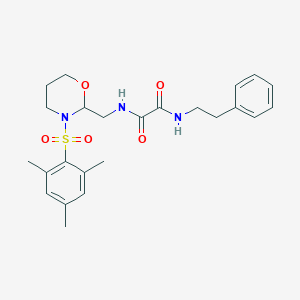
![(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2467535.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2467536.png)
![ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2467537.png)
